1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. This compound is characterized by a fused ring system consisting of a pyrazole ring and an isoquinoline ring, with a bromine atom at the 7th position, a methyl group at the 3rd position, and a pyridinyl group at the 5th position. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-bromo-3-methyl-5-(2-pyridinyl)pyrazole with isoquinoline in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: Another pyrazoloquinoline compound with a different ring fusion pattern.
1H-Pyrazolo[4,3-d]pyrimidine: A similar compound with a pyrimidine ring instead of an isoquinoline ring.
Uniqueness
1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)- is unique due to its specific substitution pattern and fused ring system. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
824968-40-3 |
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Molecular Formula |
C16H11BrN4 |
Molecular Weight |
339.19 g/mol |
IUPAC Name |
7-bromo-3-methyl-5-pyridin-2-yl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C16H11BrN4/c1-9-14-16(21-20-9)11-6-5-10(17)8-12(11)15(19-14)13-4-2-3-7-18-13/h2-8H,1H3,(H,20,21) |
InChI Key |
CSLOSTWIJSNMHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=N4 |
Origin of Product |
United States |
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